molecular formula C22H32O2 B116771 (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol CAS No. 71135-48-3

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol

Cat. No. B116771
CAS RN: 71135-48-3
M. Wt: 328.5 g/mol
InChI Key: LSEOITPKTVFFAM-GJLPZIKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol, also known as TDP, is a naturally occurring organic compound that has been studied for its potential use in a variety of scientific research applications. TDP is a triterpene, a type of hydrocarbon that is derived from the metabolism of plants and animals. It is a colorless liquid at room temperature, and has a characteristic sweet, woody odor. TDP has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study the effects of different compounds on living systems.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol involves a multi-step process starting with commercially available starting materials.

Starting Materials
Geranyl acetone, Benzyl bromide, Magnesium, Ethyl ether, Methanol, Sodium hydroxide, Acetic acid, Sodium borohydride, Phenylmethanol, Hydrochloric acid, Sodium bicarbonate, Sodium sulfate, Methanol

Reaction
Step 1: Preparation of geranyl benzyl ether by reacting geranyl acetone with benzyl bromide in the presence of magnesium and ethyl ether., Step 2: Hydrolysis of geranyl benzyl ether with methanol and sodium hydroxide to produce geranyl alcohol., Step 3: Protection of the alcohol group by reacting geranyl alcohol with acetic acid and sodium borohydride to produce geranyl acetate., Step 4: Reduction of geranyl acetate with sodium borohydride to produce geranyl alcohol., Step 5: Preparation of phenylmethyl ether by reacting phenylmethanol with hydrochloric acid and sodium bicarbonate in the presence of ethyl ether., Step 6: Protection of the alcohol group in phenylmethyl ether by reacting with acetic anhydride and pyridine to produce phenylmethyl acetate., Step 7: Reaction of geranyl alcohol with phenylmethyl acetate in the presence of sodium bicarbonate and methanol to produce (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol., Step 8: Purification of the product by washing with water, drying with sodium sulfate, and recrystallization from methanol.

Scientific Research Applications

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol has a variety of scientific research applications. It has been used as a model compound for the study of lipid metabolism, as well as for the study of the effects of different compounds on living systems. It has also been used in the development of new drugs, as well as in the investigation of the biological activity of natural products. Additionally, (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol has been used to study the effects of oxidative stress, and to investigate the mechanisms of action of different compounds.

Mechanism Of Action

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol is believed to act as an antioxidant, scavenging free radicals and other reactive oxygen species, and thus preventing oxidative damage to cells. It is also believed to act as an anti-inflammatory agent, inhibiting the production of pro-inflammatory mediators. Additionally, (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol has been found to have anti-cancer properties, and to inhibit the growth of certain types of cancer cells.

Biochemical And Physiological Effects

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation. Additionally, (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol has been found to have antioxidant and anti-aging properties, and to protect cells from oxidative damage. It has also been found to have a positive effect on the immune system, and to reduce the risk of certain diseases.

Advantages And Limitations For Lab Experiments

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol has a number of advantages for use in laboratory experiments. It is relatively stable and non-toxic, and can be easily synthesized in the laboratory. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, there are also some limitations to its use in laboratory experiments. (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol is not very soluble in water, and thus may be difficult to use in certain types of experiments. Additionally, it is not very stable in the presence of light or heat, and thus may not be suitable for long-term experiments.

Future Directions

There are a number of potential future directions for research on (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol. One possible direction is to investigate the effects of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol on other types of cancer cells, as well as to investigate its potential anti-inflammatory and anti-aging properties. Additionally, further research could be done to investigate the potential of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol as a drug delivery system, as well as to investigate its potential as a therapeutic agent. Finally, further research could be done to investigate the potential of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol to interact with other compounds, and to investigate its potential as a biomarker for different diseases.

properties

IUPAC Name

(2E,6E,10E)-2,6,10-trimethyl-12-phenylmethoxydodeca-2,6,10-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-19(10-8-12-21(3)17-23)9-7-11-20(2)15-16-24-18-22-13-5-4-6-14-22/h4-6,9,12-15,23H,7-8,10-11,16-18H2,1-3H3/b19-9+,20-15+,21-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEOITPKTVFFAM-GJLPZIKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOCC1=CC=CC=C1)C)CCC=C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC/C(=C/COCC1=CC=CC=C1)/C)/CC/C=C(\C)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol

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